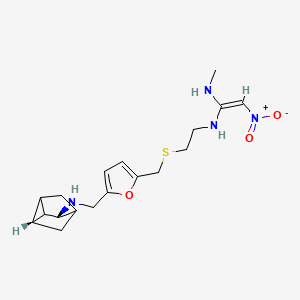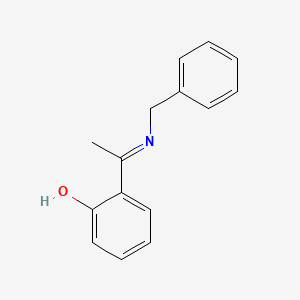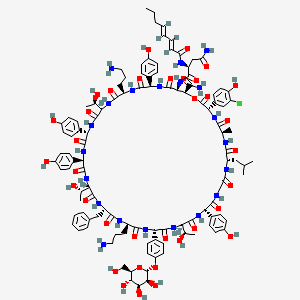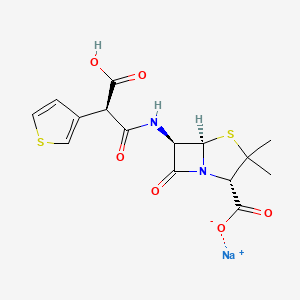
Ticarcillin (monosodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticarcillin (monosodium) is a semisynthetic penicillin antibiotic belonging to the carboxypenicillin class. It is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria . It is highly soluble in water and is administered intravenously or intramuscularly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ticarcillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves the acylation of 6-aminopenicillanic acid with thiophene-2-acetic acid under controlled conditions to form ticarcillin .
Industrial Production Methods: Industrial production of ticarcillin involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then converted to its monosodium salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Ticarcillin undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring in ticarcillin can be hydrolyzed by β-lactamases, rendering the antibiotic inactive.
Oxidation and Reduction: Ticarcillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: The compound can participate in substitution reactions, particularly involving the β-lactam ring.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamases under physiological conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled laboratory conditions.
Substitution: Various nucleophiles can react with the β-lactam ring under appropriate conditions.
Major Products Formed:
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation and Reduction: Produces oxidized or reduced forms of ticarcillin.
Substitution: Results in modified β-lactam structures.
Scientific Research Applications
Ticarcillin (monosodium) has a wide range of applications in scientific research:
Mechanism of Action
Ticarcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This disruption leads to cell lysis and death, particularly during bacterial cell division . Ticarcillin’s effectiveness is enhanced when combined with clavulanic acid, which inhibits β-lactamases that would otherwise degrade the antibiotic .
Comparison with Similar Compounds
Carbenicillin: Another carboxypenicillin with similar antibacterial activity but less effective against Pseudomonas aeruginosa.
Piperacillin: A broad-spectrum penicillin that is more effective against certain Gram-negative bacteria compared to ticarcillin.
Ampicillin: A penicillin antibiotic with a broader spectrum but less effective against β-lactamase-producing bacteria.
Uniqueness of Ticarcillin: Ticarcillin is unique in its enhanced activity against Pseudomonas aeruginosa and its use in combination with clavulanic acid to overcome β-lactamase resistance . Its specific applications in molecular biology and plant cell culture also distinguish it from other penicillins .
Properties
Molecular Formula |
C15H15N2NaO6S2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |
InChI Key |
PBVBBUWVRCCZHI-GHRKWLBTSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)
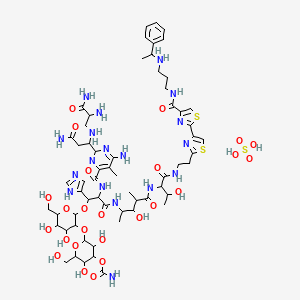

![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)
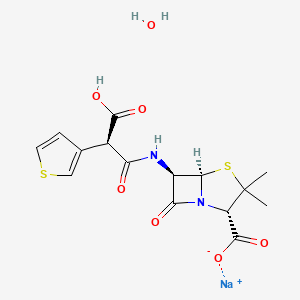


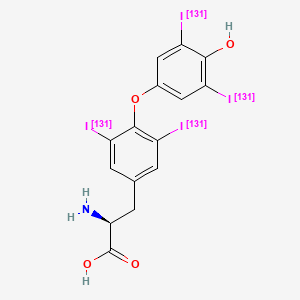
![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)
